molecular formula C13H19NO2 B13289474 3-[3-(Benzyloxy)propoxy]azetidine

3-[3-(Benzyloxy)propoxy]azetidine

Cat. No.: B13289474
M. Wt: 221.29 g/mol
InChI Key: KMBPEPXUJHYRTQ-UHFFFAOYSA-N
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Description

3-[3-(Benzyloxy)propoxy]azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction, which is a photochemical reaction between an imine and an alkene .

Industrial Production Methods

Industrial production methods for azetidines often involve scalable synthetic routes that can be optimized for yield and purity. These methods may include the use of microwave irradiation and solid supports to facilitate one-pot reactions . The choice of reagents and conditions is crucial to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Benzyloxy)propoxy]azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the azetidine ring.

    Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the azetidine ring.

Scientific Research Applications

3-[3-(Benzyloxy)propoxy]azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Benzyloxy)propoxy]azetidine involves its interaction with molecular targets and pathways. The ring strain in the azetidine ring facilitates bond cleavage and functionalization, making it reactive under specific conditions . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[3-(Benzyloxy)propoxy]azetidine include other azetidines and oxetanes, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and the resulting reactivity. The benzyloxypropoxy group imparts distinct chemical properties, making it suitable for various applications in synthesis and research.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-(3-phenylmethoxypropoxy)azetidine

InChI

InChI=1S/C13H19NO2/c1-2-5-12(6-3-1)11-15-7-4-8-16-13-9-14-10-13/h1-3,5-6,13-14H,4,7-11H2

InChI Key

KMBPEPXUJHYRTQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCCCOCC2=CC=CC=C2

Origin of Product

United States

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